Melengesterol

Description

Historical Trajectories and Research Paradigms in Synthetic Progestin Science

The journey to develop synthetic progestins was driven by a growing understanding of the endocrine system and the therapeutic potential of hormones in the mid-20th century. nih.gov The initial focus was on harnessing the properties of progesterone (B1679170), a hormone recognized for its crucial role in the female reproductive cycle and pregnancy. nih.gov However, the therapeutic application of natural progesterone was hampered by its poor oral bioavailability and the high cost and difficulty of extracting it from animal sources. pbs.org

A significant breakthrough came in 1943 when Russell Marker discovered a method to synthesize progesterone from diosgenin, a steroid found in Mexican yams. asu.edu This discovery established a foundation for the large-scale production of steroid hormones and spurred further research into creating more potent and orally active synthetic versions. asu.edu The 1950s marked a pivotal decade with the synthesis of the first generation of orally active progestins, norethindrone (B1679910) by Carl Djerassi in 1951 and norethynodrel (B126153) by Frank Colton in 1953. asu.edu These developments were instrumental in the subsequent creation of hormonal contraceptives. asu.edu

The research paradigm of this era was largely centered on synthesizing novel steroid compounds and then exploring their various biological activities and potential therapeutic uses. asu.edu This led to the development of subsequent generations of progestins with varied properties, including those with anti-androgenic effects. nih.gov Melengestrol (B123420) acetate (B1210297) emerged from this wave of innovation as a potent, orally active progestational steroid. merckvetmanual.comfao.org Its development was part of a broader effort to create synthetic hormones for various applications, including veterinary medicine. merckvetmanual.comresearchgate.net

Academic Significance in Steroid Hormone Research

Melengestrol acetate holds considerable academic significance in the study of steroid hormones for several key reasons. As a synthetic progestin, it serves as a valuable tool for investigating the mechanisms of progesterone receptor (PR) activation and subsequent downstream signaling pathways. nih.gov The actions of both natural progesterone and synthetic progestins are primarily mediated through their binding to progesterone receptors, which exist as two main isoforms (A and B) with distinct tissue distributions and functions. nih.gov

Research involving MGA contributes to a deeper understanding of the structure-activity relationships of steroid hormones. By modifying the basic steroid structure, scientists can alter a compound's binding affinity for various steroid receptors, including progesterone, androgen, and glucocorticoid receptors, thereby influencing its biological effects. researchgate.nettandfonline.com The study of MGA's metabolism has also been a subject of academic interest, with research focusing on identifying its metabolites and their relative hormonal activities. fao.org

Furthermore, MGA is utilized in agricultural and veterinary research to study its effects on growth promotion and estrus suppression in livestock. merckvetmanual.comcdnsciencepub.comresearchgate.net These studies provide insights into the hormonal regulation of growth and reproduction in animals and have practical implications for the livestock industry. merckvetmanual.com Research on MGA has also extended to its environmental fate and potential as an endocrine-disrupting compound, contributing to the broader field of environmental endocrinology. researchgate.net

Detailed Research Findings

The following interactive table summarizes key research findings related to Melengestrol Acetate, highlighting its diverse applications in scientific investigation.

| Research Area | Key Findings | References |

| Hormonal Activity | MGA is an orally active progestogen that can block ovulation and the estrous cycle in a dose-dependent manner across various species. | tandfonline.com |

| Growth Promotion in Cattle | In large-pen studies, a combination of estradiol, trenbolone (B1683226) acetate, and melengestrol acetate has been shown to be beneficial for heifers on a high-energy diet. | merckvetmanual.com |

| Estrus Suppression | MGA is effective in suppressing recurrent estrus in feedlot heifers. | merckvetmanual.comfao.org |

| Metabolism | MGA is extensively metabolized in several animal species. In vitro studies using bovine liver preparations have been instrumental in characterizing its metabolic profile due to low in vivo concentrations of metabolites. | fao.org |

| Environmental Fate | Residues of MGA have been detected in the dung of treated cattle and can persist in soil, raising questions about its potential as an endocrine disruptor in agricultural ecosystems. | researchgate.net |

| Receptor Interaction | Like other progestins, MGA exerts its effects by binding to progesterone receptors. The specific interactions with different receptor isoforms contribute to its biological activity. | nih.govresearchgate.net |

Compound Names

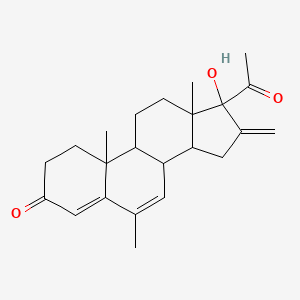

Structure

2D Structure

Properties

IUPAC Name |

17-acetyl-17-hydroxy-6,10,13-trimethyl-16-methylidene-1,2,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O3/c1-13-10-17-18(21(4)8-6-16(25)12-19(13)21)7-9-22(5)20(17)11-14(2)23(22,26)15(3)24/h10,12,17-18,20,26H,2,6-9,11H2,1,3-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKHAOBQKCCIRLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(CCC3(C2CC(=C)C3(C(=O)C)O)C)C4(C1=CC(=O)CC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Mechanisms of Action and Receptor Pharmacology of Melengestrol Acetate

Progesterone (B1679170) Receptor Agonism and Binding Dynamics

The principal mechanism of action for melengestrol (B123420) acetate (B1210297) is its function as an agonist of the progesterone receptor (PR). Its efficacy is rooted in its high binding affinity for this receptor, which surpasses that of the endogenous hormone, progesterone.

Studies utilizing MCF-7 cells to investigate the relative binding affinity for the progesterone receptor have demonstrated that MGA binds with greater affinity than progesterone itself nih.gov. In one such study, the progesterone receptor showed a significantly higher affinity for melengestrol acetate, the synthetic progestin R5020, and norgestomet when compared to progesterone nih.gov. Another study noted that MGA possesses approximately 73% of the binding affinity of progesterone for the progesterone receptor in the rhesus monkey uterus wikipedia.org. The high affinity of MGA for the progesterone receptor is consistent with its effectiveness in vivo nih.gov.

Relative Binding Affinity for the Progesterone Receptor

| Compound | Relative Affinity Compared to Progesterone |

|---|---|

| Norgestomet | Higher |

| Melengestrol Acetate (MGA) | Higher |

| R5020 (Progesterone Agonist) | Higher |

| Progesterone | Baseline |

The pharmacological profile of melengestrol acetate is primarily defined by its potent progestogenic activity. However, like many synthetic steroids, it can interact with other steroid receptors. In vitro transcriptional activation assays have been used to determine the agonist activity of MGA and its metabolites for human progesterone (PR), glucocorticoid (GR), androgen (AR), and estrogen (ERα) receptors fao.org.

These studies concluded that MGA and its metabolites exert their biological action primarily as progestogens and secondarily as glucocorticoids fao.org. At physiologically relevant concentrations, no significant activity was demonstrated at either the androgen or estrogen receptors fao.org. The most active metabolite, Metabolite E (2β-hydroxy-MGA), also showed primary activity at the progesterone receptor fao.org. This cross-reactivity with the glucocorticoid receptor is not unique to MGA; other pregnane-type synthetic progestins, such as megestrol (B1676162) acetate and medroxyprogesterone (B1676146) acetate, also display a considerable binding affinity for the glucocorticoid receptor nih.gov. In contrast, synthetic progestins structurally related to 19-nortestosterone tend to be virtually devoid of binding affinity for the GR nih.gov.

Steroid Receptor Specificity of Melengestrol Acetate (MGA)

| Receptor | Activity |

|---|---|

| Progesterone Receptor (PR) | Primary Agonist |

| Glucocorticoid Receptor (GR) | Secondary Agonist |

| Androgen Receptor (AR) | No significant activity at physiologic concentrations |

| Estrogen Receptor α (ERα) | No significant activity at physiologic concentrations |

Endocrine System Modulation by Melengestrol Acetate

Melengestrol acetate's potent progestogenic activity allows it to effectively modulate the endocrine system, primarily through its influence on the Hypothalamic-Pituitary-Gonadal (HPG) axis. This interaction is the basis for its ability to control reproductive cycles.

The HPG axis is a critical regulatory system in which the hypothalamus, pituitary gland, and gonads interact through a series of hormonal feedback loops. Progestogens like MGA exert a negative feedback effect on this axis, primarily at the level of the hypothalamus and the pituitary gland. By acting as a potent progesterone receptor agonist, MGA mimics the state of high endogenous progesterone that occurs during the luteal phase of the estrous cycle or pregnancy, thereby suppressing the normal cascade of reproductive hormones.

The hypothalamus produces Gonadotropin-Releasing Hormone (GnRH), a key neuropeptide that regulates the release of gonadotropins from the anterior pituitary mdpi.com. The secretion of GnRH is pulsatile and is influenced by feedback from gonadal steroids mdpi.com. The high level of progestogenic activity resulting from the administration of MGA provides a strong negative feedback signal to the hypothalamus. This signal is believed to suppress the frequency and amplitude of GnRH pulses. By reducing the pulsatile release of GnRH, MGA effectively dampens the primary stimulus for the pituitary to secrete Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).

The most direct and well-documented consequence of MGA's action on the HPG axis is the inhibition of the preovulatory Luteinizing Hormone (LH) surge nih.govsci-hub.se. In a normal estrous cycle, a surge in estradiol from a mature ovarian follicle triggers a large, surge release of GnRH, which in turn causes a massive release of LH from the pituitary. This LH surge is the direct endocrine signal that induces ovulation sci-hub.se.

Research in beef heifers has demonstrated that MGA treatment effectively blocks the preovulatory LH surge nih.gov. In MGA-treated animals, despite follicular development, the LH surge required for final follicular maturation and ovulation does not occur nih.govsci-hub.se. Consequently, the expression of estrous behavior is suppressed and ovulation is prevented nih.gov. This inhibition of the LH surge is the ultimate mechanism by which MGA controls ovulation nih.gov. While MGA prevents the surge mode of LH release, it does not appear to inhibit the basal, pulsatile release of LH that is necessary for follicular growth sci-hub.se.

Glucocorticoid Activity and Cortisol Homeostasis

Melengestrol acetate (MGA), a synthetic progestational steroid, also exhibits glucocorticoid activity. nih.govdrugbank.com This activity is demonstrated by its ability to suppress plasma cortisol levels in humans. nih.gov The potency of melengestrol in this regard is approximately 1/40th that of dexamethasone, a potent synthetic glucocorticoid. nih.gov

The glucocorticoid effects of melengestrol are thought to be a consequence of its chemical structure and metabolic stability. nih.gov Specific structural features, such as the 6α-methyl and 17α-acetoxy groups and the double bond at the 6,7 position, are known to slow the metabolism of steroids similar to MGA. nih.gov Furthermore, the insertion of a 6α-methyl group is known to significantly increase the glucocorticoid activity of 17α-hydroxyprogesterone. nih.gov The observed glucocorticoid activity is likely attributable to its slow metabolism and the broad specificity of glucocorticoid tissue receptors. nih.gov In animal models, administration of melengestrol acetate has been shown to reduce adrenal weight in rats, further indicating its impact on the hypothalamic-pituitary-adrenal (HPA) axis and cortisol homeostasis. medchemexpress.com

Glucocorticoids like cortisol play a crucial role in regulating various physiological processes, including metabolism, inflammation, and the stress response. mdpi.comendocrinology.org They exert their effects by binding to glucocorticoid receptors (GR), which then modulate gene transcription. mdpi.comnih.gov The HPA axis tightly controls the production of cortisol, which in turn exerts negative feedback on the hypothalamus and pituitary gland to maintain homeostasis. mdpi.comendocrinology.org The administration of synthetic glucocorticoids can disrupt this balance by suppressing the endogenous production of cortisol. mdpi.com

| Parameter | Observation | Source |

| Cortisol Suppression | MGA suppresses plasma cortisol in humans. | nih.gov |

| Relative Potency | Approximately 1/40th the potency of dexamethasone. | nih.gov |

| Structural Contribution | 6α-methyl and 17α-acetoxy groups slow metabolism. | nih.gov |

| Effect in Rats | Reduces adrenal weight. | medchemexpress.com |

Estrogenic and Anti-estrogenic Activities in Cellular Systems

The estrogenic and anti-estrogenic potential of melengestrol acetate has been investigated in cellular systems, particularly in human breast cancer cell lines like MCF-7, which are commonly used to assess hormonal activity. nih.gov

Conversely, research has not demonstrated anti-estrogenic activity for melengestrol acetate. nih.gov In studies where MCF-7 cells were stimulated with estrogen to induce maximal proliferation, MGA did not reduce this effect. nih.gov This indicates that under the tested conditions, MGA does not act as an antagonist to estrogen-stimulated cell growth. It is noteworthy that in vitro transcriptional activation assays have shown no activity for MGA in estrogen receptor α (ERα) assays at relevant physiological concentrations. fao.org

| Cellular System | MGA Concentration | Observed Effect | Conclusion | Source |

| MCF-7 Cells | 10⁻⁸ M, 10⁻⁷ M, 10⁻⁶ M | Increased cell proliferation | Estrogenic Activity | nih.gov |

| MCF-7 Cells | 10⁻⁸ M (with ICI 182,780) | Reduced cell proliferation | Confirms estrogenic pathway | nih.gov |

| MCF-7 Cells | N/A | Did not reduce estrogen-stimulated proliferation | No Anti-estrogenic Activity | nih.gov |

| In vitro assay | Physiologic concentrations | No activity at the estrogen receptor α | No Estrogenic Activity | fao.org |

Metabolism and Biotransformation Pathways of Melengestrol Acetate

In Vivo Metabolic Fate and Metabolite Identification

Once administered, melengestrol (B123420) acetate (B1210297) undergoes significant transformation in the body. Studies in various animal models and humans have shown that MGA is extensively metabolized, with the parent compound accounting for a variable fraction of the total residues found in tissues. For instance, in cattle, unchanged MGA constituted a high percentage of the total radioactivity in fat, but a much lower percentage in the liver, indicating significant hepatic metabolism. nih.gov The primary routes for the elimination of MGA and its metabolites are through feces and urine. researchgate.net

Hydroxylation and Conjugation Processes

The principal phase I metabolic pathway for melengestrol acetate is hydroxylation, which introduces hydroxyl (-OH) groups onto the steroid structure, increasing its water solubility. nih.govinchem.org This process is followed by phase II conjugation, where the hydroxylated metabolites are further modified to facilitate excretion.

Hydroxylation can occur at various positions on the MGA molecule. Identified hydroxylated metabolites include 2α-hydroxy-melengestrol acetate and 6-hydroxymethyl-melengestrol acetate. fao.org In vitro studies with liver microsomes have further detailed the formation of several mono- and dihydroxylated metabolites. nih.govresearchgate.net

Following hydroxylation, these metabolites can undergo conjugation. In rabbits, a significant portion of the administered dose is excreted in the urine as glucuronides, indicating that glucuronidation is a major conjugation pathway for MGA metabolites in this species. inchem.org This process involves the attachment of glucuronic acid to the hydroxylated metabolites, further increasing their polarity and facilitating their removal from the body. While glucuronidation is a confirmed pathway, other conjugation reactions like sulfation may also occur. rsc.org

Species-Specific Metabolic Profiles

The metabolism of melengestrol acetate exhibits notable differences across various species.

Cattle: In heifers, MGA is extensively metabolized. While fat tissue retains a higher concentration of the parent compound, the liver contains a greater proportion of various metabolites. nih.govresearchgate.net Studies using radiolabeled MGA showed that elimination occurs predominantly via the feces over the urine. researchgate.net

Humans: In women, melengestrol acetate is metabolized into at least thirteen different metabolites. fao.org One of the identified metabolites excreted in the urine is 2α-hydroxy-melengestrol acetate. fao.org In vitro studies using human liver microsomes have shown a preference for 2-hydroxylation of MGA. nih.gov The elimination of MGA in humans is predicted to be slower compared to rodents. nih.gov

Rabbits: Similar to humans, rabbits excrete 2α-hydroxy-melengestrol acetate in the urine. fao.org Unique to rabbits, however, is the identification of 6-hydroxymethyl-melengestrol acetate in the urine. fao.org A substantial portion of the metabolites in rabbit urine are in the form of glucuronide conjugates. inchem.org

Rodents (Rats and Mice): In vitro studies with rat liver microsomes revealed the formation of seven monohydroxylated and five dihydroxylated metabolites. nih.gov Research indicates that rodent livers produce a different profile of unidentified hydroxymetabolites compared to human liver microsomes. nih.gov

In Vitro Biotransformation Systems

To better understand the metabolic pathways of melengestrol acetate without the complexities of a whole organism, scientists utilize in vitro systems. These laboratory-based models, such as liver cell fractions and microbial cultures, allow for the detailed study of metabolite formation and the enzymatic processes involved.

Hepatic Microsomal and Subcellular Fraction Studies

Hepatic microsomes, which are vesicles derived from the endoplasmic reticulum of liver cells, are rich in drug-metabolizing enzymes like the cytochrome P450 (CYP) family. They are a primary tool for studying phase I metabolism.

Incubations of melengestrol acetate with liver microsomes from cattle, rats, and humans have confirmed that hydroxylation is a major metabolic route. nih.govresearchgate.net These studies have successfully generated and, in some cases, identified a range of hydroxylated metabolites.

In bovine liver microsomes, several metabolites have been produced and characterized, including monohydroxy and dihydroxy products. fao.org The most abundant of these were identified as 2β-hydroxy-MGA, 6-hydroxymethyl-MGA, and 15β-hydroxy-MGA. fao.org Studies using subcellular S9 fractions (a mixture of cytosol and microsomes) from bovine liver also produced these metabolites, though conjugation products were not observed in these specific in vitro systems. fao.org

The table below summarizes the key metabolites identified from in vitro studies using hepatic microsomes from different species.

| Species | In Vitro System | Identified Metabolites | Reference |

| Bovine | Liver Microsomes, S9 Fractions | 2β-hydroxy-MGA, 6-hydroxymethyl-MGA, 15β-hydroxy-MGA, 2β,15β-dihydroxy-MGA | fao.org |

| Human | Liver Microsomes | Preferential formation of 2-hydroxylated MGA; four main metabolite peaks observed. | nih.govniph.go.jp |

| Rat | Liver Microsomes | At least 12 mono- and dihydroxylated metabolites. | researchgate.net |

Microbial Transformation for Novel Metabolite Generation

Microbial transformation utilizes microorganisms like fungi and bacteria as biocatalysts to perform specific chemical reactions on a substrate. This technique is a powerful tool for generating novel metabolites that may be difficult to synthesize chemically and can serve as models for mammalian metabolism.

Several fungal species have been shown to effectively transform melengestrol acetate into new, oxygenated derivatives. These biotransformations typically involve highly specific hydroxylation or other oxidative reactions at various positions on the steroid nucleus.

The following table details the novel metabolites generated from the microbial transformation of melengestrol acetate by different fungal species.

| Microorganism | Generated Metabolites | Reference |

| Cunninghamella blakesleeana | 17α-acetoxy-11β-hydroxy-6-methyl-16-methylenepregna-4,6-diene-3,20-dione | rsc.org |

| Glomerella fusarioides | 17α-acetoxy-11α-hydroxy-6-methyl-16-methylenepregna-4,6-diene-3,20-dione; 17α-acetoxy-11α-hydroxy-6-methyl-16-methylenepregna-1,4,6-triene-3,20-dione | |

| Rhizopus stolonifer | 17α-acetoxy-6,7α-epoxy-6β-methyl-16-methylenepregna-4,6-diene-3,20-dione; 17α-acetoxy-11β,15β-dihydroxy-6-methyl-16-methylenepregna-4,6-diene-3,20-dione |

These microbial transformation studies not only expand the library of known MGA derivatives but also highlight the potential of microorganisms to mimic and even diversify the metabolic pathways observed in higher organisms.

Physiological Research in Animal Models Involving Melengestrol Acetate

Reproductive Physiology Investigations

Ovarian Follicular Dynamics and Development

Melengestrol (B123420) acetate (B1210297) exerts significant influence on the growth and development of ovarian follicles. Research indicates that MGA treatment can alter follicular waves and the lifespan of dominant follicles. In beef heifers, MGA administration has been shown to suppress ovulation. nih.govoup.com While MGA-treated heifers typically have at least one follicle larger than 10 mm, a reduction in the number of Graafian follicles (over 3 mm in diameter) has been observed. oup.comoup.com

Withdrawal of MGA treatment has been found to stimulate follicular growth. nih.gov In prepubertal heifers, the diameter of the largest follicle increased following the cessation of a short-term MGA treatment. nih.govoup.com This is often associated with a subsequent increase in pulsatile luteinizing hormone (LH) secretion, which is crucial for accelerating follicle growth to the preovulatory stage. nih.govoup.com However, prolonged treatment with MGA in ewes did not lead to the development of persistent dominant follicles. researchgate.net In captive wild felids, MGA did not suppress folliculogenesis, with 91% of both contracepted and uncontracepted animals exhibiting tertiary follicles. nih.gov Some MGA-treated felids even showed evidence of recent ovulation, suggesting the contraceptive effects in this species may not be mediated through the suppression of follicular development. nih.gov

| Animal Model | Key Findings on Ovarian Follicular Dynamics with MGA |

| Beef Heifers | Suppresses ovulation and reduces the number of Graafian follicles. nih.govoup.comoup.com Withdrawal of MGA stimulates follicular growth. nih.govoup.com |

| Ewes | Prolonged treatment did not result in persistent follicular development. researchgate.net |

| Captive Wild Felids | Did not suppress folliculogenesis; tertiary follicles were present in the majority of treated animals. nih.gov |

Estrus Synchronization and Inhibition Research

A primary application of MGA in animal science is for the synchronization of estrus, which is crucial for the successful implementation of artificial insemination (AI) programs in the beef cattle industry. nih.gov MGA effectively suppresses estrus and ovulation, and upon its removal, a more synchronized onset of estrus is observed among treated females. msstate.edusdstate.edu

Various protocols combining MGA with other hormones, such as prostaglandin F2 alpha (PGF2α) and gonadotropin-releasing hormone (GnRH), have been developed and researched to optimize estrus synchronization. sdstate.edunih.govusda.govnih.gov For instance, a common protocol involves feeding MGA for 14 days, followed by a PGF2α injection 17 to 19 days later. sdstate.eduuky.eduk-state.edu This combination has been shown to effectively synchronize estrus in both cyclic and anestrous postpartum cows. nih.gov Shorter MGA feeding periods (e.g., 7 days) combined with GnRH and PGF2α have also yielded similar synchronization and pregnancy rates to the traditional longer protocols. usda.govnih.gov

It is important to note that the ovulation immediately following a 14-day MGA feeding period is often associated with reduced fertility, and breeding at this estrus is not recommended. nih.govmsstate.edusdstate.edu

| Protocol | Animal Model | Outcome of Estrus Synchronization |

| MGA feeding (14 days) followed by PGF2α injection | Beef Heifers | Effective in synchronizing estrus. sdstate.eduuky.edu |

| MGA feeding (9 days) with PGF2α on the last day | Postpartum Beef Cows | Synchronized estrus in 94% of cyclic cows and induced estrus in 66% of anestrous cows. nih.gov |

| MGA feeding (7 days) followed by GnRH and PGF2α (MGA/Select Synch) | Yearling Beef Heifers | Produced similar synchronization, conception, and pregnancy rates as the traditional 14-day MGA/PGF protocol. usda.govnih.gov |

Induction of Puberty and Reproductive Efficiency Studies

Melengestrol acetate has been investigated for its potential to induce cyclicity in prepubertal heifers and postpartum anestrous cows. nih.govmsstate.edu Research has shown that MGA treatment can effectively induce estrus in these non-cycling females. uky.eduresearchgate.net The withdrawal of MGA is believed to enhance the onset of puberty by stimulating pulsatile LH secretion, which in turn accelerates follicular growth to a preovulatory state. nih.govoup.com

Reversible Regression and Recrudescence of Reproductive Organs

Studies in captive wild felids have provided insights into the effects of MGA on ovarian structures. Research indicates that MGA is not associated with an increase in ovarian pathologies, including ovarian cancer, in these animals. nih.gov The most common pathological finding was cystic rete ovarii, but its prevalence was not higher in MGA-contracepted cats compared to their uncontracepted counterparts. nih.gov This suggests that the effects of MGA on the ovaries are not linked to the development of significant adverse pathologies in this group of animals.

Fertility and Ovarian Activity Outcomes in Research Settings

The impact of MGA on fertility has been a key area of investigation. While MGA is effective for estrus synchronization, the fertility at the first estrus following MGA withdrawal can be compromised. nih.govokstate.edu Longer feeding periods of MGA have been associated with low fertility at the first synchronized estrus, although conception rates at the second estrus are typically normal. nih.gov

Combining MGA with other hormonal treatments has been explored to improve fertility outcomes. For example, feeding MGA for 14 days and then injecting PGF2α 17 days later has been shown to result in fertility rates similar to other synchronization methods. nih.gov In a study comparing a 7-day MGA protocol with a 14-day protocol, both with GnRH administration at the start, no significant difference in pregnancy rates was observed. etamu.edu However, another study reported that long-term feeding of MGA (21 days) alone resulted in a lower conception rate compared to a protocol involving two injections of PGF2α. nih.gov

Adipogenic and Muscle-Derived Cell Studies

Research has also delved into the effects of melengestrol acetate on cellular processes outside of the reproductive system, specifically in adipogenic and muscle-derived cells.

Studies have indicated that MGA may influence the differentiation of muscle-derived cells towards an adipogenic pathway. nih.gov In cultured bovine and murine muscle-derived cells, MGA appeared to upregulate genes necessary for the conversion to the adipogenic lineage. nih.gov Specifically, MGA treatment increased the messenger RNA (mRNA) levels of C/EBPβ and PPARγ, both of which are key regulators of adipogenesis. nih.gov

In vitro experiments on bovine muscle satellite cells and C2C12 myoblasts have shown that MGA can affect cell proliferation. nih.gov MGA addition resulted in a dose-dependent decrease in DNA synthesis in bovine muscle satellite cells. nih.govnewprairiepress.org Furthermore, MGA treatment of C2C12 myoblasts led to an increase in myogenin mRNA, a key factor in muscle differentiation. nih.gov These findings suggest that progestins like MGA may play a role in reducing satellite cell proliferation, which could ultimately impact carcass composition. nih.gov

| Cell Type | Effect of Melengestrol Acetate |

| Bovine and Murine Muscle-Derived Cells | Upregulated adipogenic genes (C/EBPβ and PPARγ). nih.gov |

| Bovine Muscle Satellite Cells | Dose-dependent decrease in DNA synthesis. nih.govnewprairiepress.org |

| C2C12 Myoblasts | Increased myogenin mRNA abundance. nih.gov |

Influence on Adipogenic Gene Expression

Melengestrol acetate (MGA) has been shown to influence the expression of key genes involved in adipogenesis, the process of forming fat cells. Research using in vitro models with cells derived from animal muscle tissue indicates that MGA can upregulate genes that are critical for the conversion of precursor cells into adipocytes. nih.gov

In a study utilizing muscle-derived cells (MDCs) from crossbred steers, treatment with MGA led to a significant increase in the messenger RNA (mRNA) levels of CCAAT/enhancer-binding protein beta (C/EBPβ) and peroxisome proliferator-activated receptor gamma (PPARγ) compared to control cultures. nih.gov These two transcription factors are considered master regulators of adipogenesis. C/EBPβ is an early regulator, while PPARγ is essential for the terminal differentiation of adipocytes. nih.gov The upregulation of these genes by MGA suggests a mechanism by which the compound may promote the development of fat cells within muscle tissue. nih.gov

The effect of MGA on adipogenic gene expression was also investigated in established murine cell lines. In C2C12 myoblasts, which are muscle precursor cells, treatment with MGA resulted in an increase in C/EBPβ mRNA levels. nih.gov Similarly, in 3T3-L1 preadipocytes, a commonly used model for studying adipogenesis, MGA treatment tended to increase the expression of C/EBPβ. nih.gov These findings in murine cells corroborate the results from the bovine cell cultures, indicating that MGA's influence on adipogenic pathways may be conserved across species. nih.gov

Interestingly, when bovine MDCs were treated with both MGA and estradiol-17β, there was a significant increase in C/EBPβ mRNA levels, and a tendency for PPARγ mRNA levels to increase. nih.gov This suggests a potential synergistic or additive effect when MGA is present with other hormones. In contrast, treatment with estradiol-17β alone did not have a significant effect on the mRNA levels of these adipogenic genes. nih.gov

Table 1: Effect of Melengestrol Acetate (MGA) on Relative mRNA Levels of Adipogenic Genes in Bovine and Murine Cell Cultures

| Cell Type | Treatment | Target Gene | Outcome |

| Bovine Muscle-Derived Cells | MGA | C/EBPβ | Increased (P < 0.05) nih.gov |

| Bovine Muscle-Derived Cells | MGA | PPARγ | Increased (P < 0.05) nih.gov |

| Murine C2C12 Myoblasts | MGA | C/EBPβ | Increased (P < 0.05) nih.gov |

| Murine 3T3-L1 Preadipocytes | MGA | C/EBPβ | Tended to Increase (P = 0.08) nih.gov |

| Bovine Muscle-Derived Cells | MGA + Estradiol-17β | C/EBPβ | Increased (P < 0.05) nih.gov |

| Bovine Muscle-Derived Cells | MGA + Estradiol-17β | PPARγ | Tended to Increase (P = 0.06) nih.gov |

Lipid Accumulation in Cell Culture Models

The upregulation of adipogenic genes by melengestrol acetate is accompanied by observable changes at the cellular level, specifically the accumulation of lipids. In cell culture models, the formation of lipid droplets within cells is a key indicator of adipogenic differentiation.

In studies with bovine muscle-derived cells (MDCs), treatment with a combination of insulin, oleic acid, ciglitizone, estradiol-17β, and MGA resulted in cultures with widely distributed lipid droplets. nih.gov These droplets, which are intracellular stores of neutral lipids, were observed not only in individual, mononucleated cells but also within fused, multinucleated myotubes. nih.gov The presence of lipids was confirmed by staining with Oil Red O, a dye that specifically colors neutral triglycerides and lipids. nih.gov

The formation of these multilocular lipid droplets within cells that would otherwise develop into muscle fibers (myotubes) indicates that MGA, as part of an appropriate hormonal and metabolic milieu, can stimulate the adipogenic pathway in postnatal skeletal muscle precursor cells. nih.gov This suggests that populations of cells exist within muscle tissue that can be induced to accumulate lipids under specific stimuli. The research points to MGA as one such stimulus that promotes the necessary gene expression for this conversion to an adipogenic lineage. nih.gov

Table 2: Summary of Lipid Accumulation Observations in Cell Culture Models Treated with Melengestrol Acetate

| Cell Model | Treatment Condition | Observation Method | Key Finding |

| Bovine Muscle-Derived Cells (MDCs) | MGA in combination with insulin, oleic acid, ciglitizone, and estradiol-17β | Oil Red O Staining | Presence of highly distributed, multilocular lipid droplets in single cells and fused myotubes. nih.gov |

Molecular and Cellular Biology Research on Melengestrol Acetate

Gene Expression Profiling in Target Tissues

The biological effects of Melengestrol (B123420) Acetate (B1210297) are intrinsically linked to its ability to alter gene expression in various tissues. The hypothalamic-pituitary-gonadal (HPG) axis, adipose tissue, and muscle are primary sites where MGA exerts its influence by regulating specific genes involved in steroidogenesis, neuroendocrine function, and adipogenesis. oup.comscielo.brplos.org While it is understood that drug targets are typically expressed in tissues relevant to their indicated effects, comprehensive profiling of MGA's impact continues to be an active area of research. researchgate.net

Steroidogenic Gene Regulation

The synthesis of steroid hormones is a multi-step process involving a cascade of enzymes whose expression is tightly regulated. Key genes in this pathway include the Steroidogenic Acute Regulatory Protein (StAR), which controls the rate-limiting step of cholesterol transport into the mitochondria, Cytochrome P450 Family 11 Subfamily A Member 1 (CYP11A1), and 3-beta-hydroxysteroid dehydrogenase (HSD3B). nih.govdoi.org The expression of these genes is principally controlled by gonadotropins such as Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH), which act through cAMP-dependent signaling pathways. nih.gov For instance, LH stimulates the expression of StAR, CYP11A1, and CYP17A1 in ovarian theca cells. nih.gov

While the general mechanisms of steroidogenic gene regulation are well-documented, specific research directly detailing the effects of Melengestrol Acetate on the expression of these genes in mammalian steroidogenic tissues is limited. However, studies in non-mammalian models have provided some insights. In the Western clawed frog (Silurana tropicalis), chronic exposure to MGA was found to disrupt the expression of sex-steroid-related genes, indicating that MGA has the potential to interfere with the steroidogenic pathway. researchgate.netnih.govresearchgate.net Further research is required to delineate the precise effects of MGA on the transcriptional regulation of key steroidogenic genes like StAR, CYP11A1, and HSD3B in target mammalian tissues.

Neuroendocrine Gene Expression

Melengestrol Acetate's primary function of estrus suppression is mediated through its action on the hypothalamic-pituitary-gonadal (HPG) axis. scielo.br This complex neuroendocrine system is regulated by gonadotropin-releasing hormone (GnRH), which is, in turn, controlled by the neuropeptide kisspeptin, the product of the Kiss1 gene. plos.orgcabidigitallibrary.org Kisspeptin signaling is a critical regulator of reproductive function, with its expression being modulated by sex steroids in a feedback loop that controls GnRH secretion. cabidigitallibrary.orge-cep.org

Progestins, as a class, influence this axis, and it is through this mechanism that MGA is understood to exert its effects. In ruminants, Kiss1 expression in the hypothalamus is pivotal for both the negative and positive feedback regulation of GnRH by steroids. cabidigitallibrary.org Studies in rats have shown that estrogen can significantly alter the expression of both Kiss1 and GnRH in the hypothalamus, highlighting the sensitivity of this system to steroid hormones. nih.gov Although direct studies on MGA's effect on Kiss1 and GnRH expression in cattle are not extensively detailed, the established role of progestins in modulating this pathway suggests MGA acts by influencing the expression of these key neuroendocrine genes. scielo.brcabidigitallibrary.org Research in amphibians has also shown that MGA exposure can lead to an upregulation of neurosteroid-related gene expression in brain tissue, further supporting its capacity to act at the neuroendocrine level. nih.gov

Adipogenic Gene Activation (e.g., C/EBPbeta, PPARgamma)

Research has demonstrated that Melengestrol Acetate can promote a shift toward fat deposition by activating genes involved in adipogenesis. Studies using both bovine and murine cell culture models have shown that MGA can induce muscle-derived cells to enter the adipogenic pathway. nih.gov This is achieved by upregulating the expression of key adipogenic transcription factors.

Specifically, treatment of muscle-derived cell cultures with MGA resulted in a significant increase in the messenger RNA (mRNA) levels of CCAAT/enhancer-binding protein beta (C/EBPbeta) and peroxisome proliferator-activated receptor gamma (PPARgamma). nih.gov These two genes are considered master regulators of adipocyte differentiation. The upregulation of C/EBPbeta and PPARgamma by MGA was observed in bovine muscle-derived cells as well as in murine C2C12 myoblasts and 3T3-L1 preadipocytes, indicating a conserved mechanism. nih.gov These findings suggest that MGA enhances the expression of genes necessary for the conversion of cells toward the adipogenic lineage, contributing to increased fat accumulation. nih.gov

Table 1: Effect of Melengestrol Acetate on Adipogenic Gene Expression This table summarizes research findings on the impact of MGA on key adipogenic genes in cell culture models.

| Cell Type | Gene | Effect of MGA Treatment | Reference |

|---|---|---|---|

| Bovine Muscle-Derived Cells | PPARgamma | Increased mRNA levels | nih.gov |

| Bovine Muscle-Derived Cells | C/EBPbeta | Increased mRNA levels | nih.gov |

| Murine C2C12 Myoblasts | C/EBPbeta | Increased mRNA levels | nih.gov |

Cellular Proliferation and Differentiation Studies

The effects of Melengestrol Acetate extend to the fundamental cellular processes of proliferation and differentiation, particularly within muscle tissue. In vitro studies have been conducted to investigate the direct impact of MGA on bovine muscle satellite cells, which are critical for postnatal muscle growth and repair.

This research revealed that MGA causes a dose-dependent decrease in DNA synthesis in cultured bovine muscle satellite cells, indicating an inhibitory effect on cell proliferation. researchgate.net A similar reduction in DNA synthesis was observed in murine C2C12 myoblast cells. nih.gov While lower concentrations of MGA that reduced DNA synthesis did not significantly alter the extent of cell differentiation, higher concentrations were found to significantly reduce both the fusion of satellite cells into myotubes and the total number of myotube nuclei. researchgate.net These findings suggest that MGA can directly affect skeletal muscle growth by reducing the proliferation of satellite cells. researchgate.net

Table 2: Effect of Melengestrol Acetate on Muscle Cell Proliferation and Differentiation This table outlines the observed effects of MGA on key cellular processes in muscle cell culture experiments.

| Cell Type | Parameter Measured | Observed Effect of MGA | Reference |

|---|---|---|---|

| Bovine Muscle Satellite Cells | DNA Synthesis ([3H]-thymidine incorporation) | Dose-dependent decrease | researchgate.net |

| Bovine Muscle Satellite Cells | Myotube Fusion Percentage (at 100 μM) | Significantly reduced | researchgate.net |

| Bovine Muscle Satellite Cells | Myotube Nuclei Number (at 100 μM) | Significantly reduced | researchgate.net |

Immunomodulatory Research (e.g., T-cell proliferation inhibition)

Beyond its effects on reproduction and growth, Melengestrol Acetate has been shown to possess immunomodulatory properties. Research has specifically investigated its impact on the proliferation of T-cells, which are key components of the adaptive immune response.

Studies evaluating the effects of MGA and its metabolites on T-cell proliferation in vitro have demonstrated a potent immunosuppressant effect. scielo.br In these assays, MGA was found to be a potent inhibitor of T-cell proliferation, with reported IC50 values (the concentration required to inhibit 50% of the response) as low as 0.5 µg/mL. scielo.br This inhibitory activity was found to be significantly more potent—approximately six times greater—than that of the standard anti-inflammatory steroid, prednisolone. scielo.br These findings indicate that Melengestrol Acetate can exert a direct inhibitory influence on immune cells. scielo.br

Table 3: Immunosuppressant Effect of Melengestrol Acetate on T-Cell Proliferation This table presents the inhibitory concentration (IC50) values from studies on MGA's effect on T-cell proliferation.

| Compound | IC50 Value (T-Cell Proliferation Inhibition) | Comparison Standard | Reference |

|---|

Advanced Analytical Methodologies for Melengestrol Acetate Research Applications

Chromatographic Techniques for Compound and Metabolite Analysis

Chromatography is the cornerstone of MGA analysis, providing the necessary separation of the analyte from complex sample components. Gas, liquid, and convergence chromatography are the principal techniques employed, each offering distinct advantages for MGA research.

Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. For MGA, which is a steroid, derivatization is often required to enhance its volatility and thermal stability for GC analysis.

GC with Flame Ionization Detection (GC-FID): Early methods for MGA determination utilized GC-FID. fao.org This technique involves separating compounds in a packed column, such as a 3% QF-1 phase, and detecting them as they are burned in a hydrogen flame. The ions produced create a current that is proportional to the amount of substance. While foundational, GC-FID has lower sensitivity compared to more modern detectors. fao.org

GC with Electron Capture Detection (GC-ECD): GC-ECD offers significantly higher sensitivity for electrophilic compounds like MGA. This detector is particularly effective for halogenated compounds, and its use often involves derivatizing MGA to introduce such functional groups. Methods have been developed for analyzing MGA in bovine fat and cattle feed supplements using GC-ECD. fao.orgusda.govoup.comnih.gov For instance, a method for bovine fat analysis uses an HP-5 cross-linked PH ME siloxane capillary column and can detect MGA at levels of 10 parts per billion (ppb) or greater. usda.gov A collaborative study highlighted the method's effectiveness for feed supplements, establishing it as a reliable procedure. nih.gov

GC coupled with Tandem Mass Spectrometry (GC-MS/MS): This is the most specific and sensitive of the GC-based methods. It provides structural information, allowing for definitive confirmation of the analyte's identity. Before analysis, MGA is typically derivatized. fao.orgresearchgate.netnih.govwashington.edu For example, derivatization with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and iodine can be used for analyzing MGA in environmental water and soil samples. researchgate.netnih.govwashington.edu Another common derivatizing agent is heptafluorobutyric anhydride (B1165640) (HFBA). fao.orgtandfonline.com The derivatized MGA is then separated on a capillary column and detected by the mass spectrometer, which can be operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced sensitivity and specificity. fao.orgpsu.eduresearchgate.net GC-MS/MS can achieve detection limits in the low ng/L to µg/kg range depending on the matrix. fao.orgresearchgate.netpsu.edu

Table 1: Summary of Gas Chromatography (GC) Methods for Melengestrol (B123420) Acetate (B1210297) Analysis

| Technique | Detector | Typical Column | Derivatization Agent | Application/Matrix | Key Findings/LOD | Citations |

| GC | FID | 3% QF-1 | Not specified | Tissues | Quantitative determination at 25 µg/kg. | fao.org |

| GC | ECD | HP-5, 1% OV-17 | Not specified | Bovine Fat, Feed | LOD: ≥ 10 ppb in fat. Recovery > 90% in feed. | usda.govoup.comnih.gov |

| GC-MS | MS | Cross-linked methylsilicone | HFBA | Perirenal Fat | Confirmatory analysis. | fao.orgtandfonline.comscispace.com |

| GC-MS/MS | MS/MS | Capillary Column | MSTFA-Iodine | Environmental Water & Soil | LOD: 0.5-1 ng/L (qualitative for MGA). | researchgate.netnih.govwashington.edu |

| GC-MS | MS | Not specified | MSTFA-TNIS-DTT | Not specified | Detection at 1.5 µg/kg; Monitored ions: m/z 570. | fao.org |

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for MGA analysis because it can analyze the compound without the need for derivatization and is suitable for a wide range of matrices.

Reverse-Phase HPLC (RP-HPLC) with UV Detection: This is a common configuration for MGA analysis. RP-HPLC separates compounds based on their hydrophobicity using a nonpolar stationary phase (like C18) and a polar mobile phase. sielc.comfao.orgfao.org MGA and its metabolites can be detected using a UV detector, typically set around 285-291 nm where MGA exhibits strong absorbance. scispace.comfao.orgfao.orgnih.gov This method has been applied to study MGA's metabolism in bovine liver microsomes and to quantify residues in extracts from fat tissue. scispace.comfao.orgfao.orgnih.gov The mobile phase often consists of a mixture of acetonitrile (B52724) and water, sometimes with an acid like formic acid to improve peak shape. sielc.comfao.org

HPLC with Tandem Mass Spectrometry (HPLC-MS/MS): The coupling of HPLC with tandem mass spectrometry provides the highest degree of sensitivity and specificity for MGA analysis. nih.gov This method is considered the gold standard for confirmatory analysis and routine monitoring. fao.orgcaa.go.jpresearchgate.netacs.org After separation on an RP column (commonly C18), the eluent is introduced into the mass spectrometer. fao.orgfao.org Electrospray ionization (ESI) is a frequently used ionization source for MGA. fao.orgtandfonline.com The instrument operates in selected reaction monitoring (SRM) mode, where a specific precursor ion for MGA (e.g., m/z 397) is selected and fragmented to produce characteristic product ions (e.g., m/z 337, 319, 279). fao.orgtandfonline.comusda.gov This high selectivity allows for quantification at very low levels (µg/kg or ppb) in complex matrices like fat, liver, kidney, muscle, and milk. fao.orgtandfonline.comsigmaaldrich.comresearchgate.net Deuterated MGA (MGA-d3) is often used as an internal standard to ensure accuracy. fao.orgtandfonline.com

Table 2: Summary of High-Performance Liquid Chromatography (HPLC) Methods for Melengestrol Acetate Analysis

| Technique | Detector | Column Type | Mobile Phase Example | Application/Matrix | Key Findings/Parameters | Citations |

| RP-HPLC | UV | C18 | Acetonitrile/Water | Liver Microsomes, Fat | Detection at 285-291 nm. Used for metabolite studies. | scispace.comfao.orgfao.orgnih.gov |

| HPLC-MS/MS | MS/MS | C18 (Octadecylsilanized silica (B1680970) gel) | Acetonitrile/Water with Formic Acid | Fat, Liver, Kidney, Muscle, Milk | Precursor ion: m/z 397; Product ions: m/z 337, 438. LOD: 1-5 µg/kg. | fao.orgcaa.go.jpresearchgate.netresearchgate.net |

| LC-MS³ | MS/MS/MS | Not specified | Methanol (B129727)/Water/Formic Acid | Bovine Fat | Confirmatory method; Precursor: m/z 397 -> 337; Product ions: 319, 279. | usda.gov |

| RP-HPLC | RIA | RP-18 | Methanol/Tris-acetate buffer | Adipose Tissue | Separates MGA from other cross-reactive gestagens. | tandfonline.com |

Ultra-Performance Convergence Chromatography (UPC²) is a novel separation technique that uses compressed carbon dioxide as the primary mobile phase, bridging the gap between normal-phase LC and GC. When coupled with tandem mass spectrometry (UPC²-MS/MS), it offers a rapid and sensitive method for analyzing gestagens, including MGA.

This technique has been successfully applied to the simultaneous determination of seven different gestagens in bovine and porcine kidney fat. researchgate.netnih.gov The separation is achieved on a specialized column, such as an ACQUITY UPC² HSS C18, using a mobile phase of methanol and carbon dioxide. nih.gov This method provides improved resolution and shorter analysis times compared to traditional HPLC methods. researchgate.netnih.gov For MGA, the limit of quantification (LOQ) has been reported as 0.5 µg/kg, with recoveries exceeding 86%. researchgate.netnih.gov This makes UPC²-MS/MS an efficient, sensitive, and environmentally friendly alternative for MGA residue analysis. sigmaaldrich.comnih.govsigmaaldrich.com

Sample Preparation and Extraction Methods in Research

Effective sample preparation is critical to remove interfering substances from the matrix and concentrate the analyte before chromatographic analysis. The choice of method depends on the complexity of the sample matrix, with fatty tissues requiring more extensive cleanup.

Supercritical Fluid Extraction (SFE): SFE is an environmentally friendly extraction technique that uses a supercritical fluid, typically carbon dioxide, as the extraction solvent. psu.edudss.go.th It has been effectively used for extracting MGA from bovine fat tissue. scispace.comnih.govvanderbilt.edu A key advantage of SFE is the significant reduction in the use of organic solvents compared to traditional liquid-liquid extraction methods. scispace.comnih.gov In some applications, SFE is coupled directly with SPE (SFE-SPE), where the extracted analytes are trapped in-line on a sorbent material. psu.eduscispace.comnih.gov This combined approach for bovine fat has shown high analyte recovery (99.4%) with excellent precision. scispace.comnih.gov

Solid-Phase Extraction (SPE): SPE is the most common cleanup technique used in MGA analysis. fu-berlin.de It involves passing a liquid sample through a solid sorbent material that retains the analyte, while interferences are washed away. The analyte is then eluted with a small volume of a stronger solvent. fao.org Various SPE cartridges are used depending on the specific method, including octadecyl (C18), polymeric, Florisil, and cyanopropyl-endcapped cartridges. usda.govfao.orgtandfonline.comacs.orgnih.gov For example, in the analysis of MGA in fat, the sample extract may be passed through a C18 or Florisil cartridge to remove lipids before the final analysis by HPLC or GC. usda.govfao.orgtandfonline.com

Table 3: Comparison of SFE and SPE for Melengestrol Acetate Extraction

| Technique | Principle | Application/Matrix | Advantages | Key Findings | Citations |

| SFE | Extraction using supercritical CO₂ | Bovine Fat Tissue | Reduced organic solvent use, efficient. | Combined with SPE, achieved 99.4% recovery. | scispace.comnih.govvanderbilt.edu |

| SPE | Analyte retention on a solid sorbent | Fat, Liver, Kidney, Muscle, Feed | Effective cleanup, concentration of analyte. | Widely used with C18, Florisil, or polymeric cartridges for various matrices. | usda.govfao.orgtandfonline.comacs.orgfu-berlin.denih.gov |

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis, particularly for gas chromatography. Since MGA is not sufficiently volatile for direct GC analysis, derivatization is a necessary step. researchgate.net

The primary goal is to create a more volatile and thermally stable derivative that is also more sensitive to the detector being used. For GC-MS analysis, silylation is a common strategy. Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often in combination with catalysts like trimethyliodosilane (TMIS), are used to replace active hydrogen atoms with trimethylsilyl (B98337) (TMS) groups. fao.orgresearchgate.netwashington.eduresearchgate.net For GC-ECD, derivatization with reagents that introduce halogen atoms, such as heptafluorobutyric anhydride (HFBA), significantly enhances the detector's response. fao.orgtandfonline.com These strategies are crucial for achieving the low detection limits required in residue analysis. fao.orgresearchgate.net

Immunoassays in Research and Detection

Immunoassays, particularly enzyme-linked immunosorbent assays (ELISAs), represent a significant methodology in the research and detection of melengestrol acetate. These methods are valued for their sensitivity, high throughput, and applicability as screening tools, complementing more complex confirmatory techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). fao.orgnih.gov

The predominant format used for a small molecule like melengestrol acetate is the competitive immunoassay. usda.gov In this setup, free melengestrol acetate in a sample competes with a known amount of enzyme-labeled melengestrol acetate for a limited number of binding sites on specific anti-melengestrol acetate antibodies. usda.gov The amount of enzyme activity is inversely proportional to the concentration of melengestrol acetate in the sample. This principle allows for the quantification of the compound in various biological matrices. usda.gov

Detailed Research Findings

Research has focused on developing and validating sensitive immunoassays for detecting melengestrol acetate residues in tissues relevant to food safety and animal studies, such as fat, muscle, and feces.

A sensitive competitive microtiter plate enzyme immunoassay (EIA) was developed for screening melengestrol acetate residues in bovine fat and muscle. nih.govtandfonline.com The samples underwent extraction with petroleum ether and purification using octadecyl-silica cartridges before analysis. nih.govtandfonline.com The efficiency of this screening method was successfully demonstrated through direct comparison with GC-MS and LC-MS methods on samples from an animal experiment. nih.govtandfonline.comresearcher.life The performance characteristics of this EIA are detailed below.

Table 1: Performance Characteristics of a Competitive EIA for Melengestrol Acetate in Bovine Tissues

| Parameter | Adipose Tissue (Fat) | Muscle Tissue |

|---|---|---|

| Limit of Detection (LOD) | 0.4 ng/g (or µg/kg) | 0.05 ng/g (or µg/kg) |

| Validated Determination Limit | 2.0 ng/g | 0.1 ng/g |

| Mean Recovery Rate | 75% | 75% |

| Mean Intra-Assay Variation | 7% | 7% |

| Mean Inter-Assay Variation | 13% | 13% |

Data sourced from Hageleit et al. (2001). nih.govtandfonline.comresearcher.life

The application of immunoassays has also been extended to non-invasive screening methods. An ELISA was developed for the determination of melengestrol acetate in feces, providing a tool for monitoring its use. nih.gov Research showed that residue levels in feces were dose-dependent, making feces analysis a suitable method for non-invasive screening before slaughter. nih.gov

Table 2: Mean Melengestrol Acetate Residues in Feces Detected by ELISA

| Daily Administered Dose | Mean Residue in Feces (ng/g) |

|---|---|

| 0 mg/day | < 0.25 |

| 0.5 mg/day | 2.0 |

| 1.5 mg/day | 4.4 |

| 5.0 mg/day | 15.4 |

Data sourced from Lange et al. (2003). nih.gov

More recent advancements have focused on novel immunoassay platforms with enhanced capabilities. A magnetic molecularly imprinted microsphere (Fe₃O₄@MIM)-based semi-homogeneous method was developed for the simultaneous detection of five progestins, including melengestrol acetate, in milk. mdpi.com This method avoids the time-consuming coating and blocking steps of traditional ELISAs and uses biotinylated horseradish peroxidase for signal amplification, resulting in significantly improved sensitivity. mdpi.com The limits of detection for the five progestins, including melengestrol acetate, were in the range of 0.04–0.1 pg/mL. mdpi.com This represents a substantial increase in sensitivity compared to previously reported immunoassays for progestins. mdpi.com

Furthermore, research into heterologous ELISA formats has aimed to create class-specific assays that can detect multiple related compounds. One such study developed a sensitive heterologous ELISA for analyzing various acetylgestagen residues, including chlormadinone (B195047) acetate, megestrol (B1676162) acetate, and medroxyprogesterone (B1676146) acetate, demonstrating the potential for broader screening applications that could encompass melengestrol acetate. capes.gov.br

Environmental Fate and Ecotoxicological Research of Melengestrol Acetate

Occurrence and Detection in Environmental Matrices

The primary pathway for MGA to enter the environment is through the excretion of waste by treated animals. herts.ac.uk This waste, in the form of manure, is often applied to agricultural lands as fertilizer or managed in stockpiles and lagoons at concentrated animal feeding operations (CAFOs). Consequently, MGA residues have been detected in various environmental compartments, including water, soil, and manure.

Waterway Contamination Studies

Runoff from agricultural fields and feedlots where MGA-laden manure is present is a significant source of waterway contamination. Studies have consistently detected MGA in surface water, particularly in areas with intensive livestock production.

Research conducted in Nebraska on runoff from beef cattle feedlots detected MGA in 6% of runoff samples, with concentrations reaching up to 115 ng/L. nih.gov Another study investigating surface runoff from agricultural fields treated with manure from MGA-fed cattle found flow-weighted concentrations of MGA ranging from 2 to 52 ng/L. unl.edu One plot treated with composted manure showed a flow-weighted concentration as high as 9.75 ng/L. unl.eduresearchgate.net These findings highlight that land application of manure can lead to the transport of MGA into nearby surface water sources. unl.eduasabe.org

Table 1: Reported Concentrations of Melengestrol (B123420) Acetate (B1210297) (MGA) in Water Samples

| Source Location / Type | Concentration Range (ng/L) | Reference |

|---|---|---|

| Runoff from beef cattle feedlots | Up to 115 | nih.gov |

| Surface runoff from manure-amended fields | 2 - 52 | unl.edu |

| Runoff from composted manure plot | 9.75 (Flow-Weighted Concentration) | unl.eduresearchgate.net |

Soil and Manure Residue Investigations

MGA is consistently found in manure from treated cattle and the soil of feedlots and agricultural lands where the manure is applied.

In a controlled two-year study, MGA was detected in fresh manure and feedlot surface soils at concentrations up to 6.5 ± 0.4 ng/g dry weight. nih.gov Another study in Germany found MGA concentrations ranging from 0.3 to 8 ng/g in treated solid manure. unl.edu After a storage period of 4.5 months, MGA levels up to 6 ng/g were still detectable in dung hills. researchgate.net Research has also shown that MGA can be transported via airborne particulate matter from cattle feedyards, with median concentrations of 1.3 ng/g detected in 31% of particulate matter samples. fao.org

Once applied to land, MGA can persist in the soil. One investigation found that MGA was detectable in soil throughout the entire cultivation period following fertilization with contaminated manure, indicating its potential for long-term presence in the terrestrial environment. researchgate.netnih.gov

Table 2: Reported Concentrations of Melengestrol Acetate (MGA) in Soil and Manure

| Matrix | Concentration Range (ng/g) | Reference |

|---|---|---|

| Fresh Manure / Feedlot Soil | Up to 6.5 ± 0.4 (dry weight) | nih.gov |

| Treated Solid Manure (Germany) | 0.3 - 8 | unl.eduresearchgate.net |

| Stored Dung (after 4.5 months) | Up to 6 | researchgate.net |

| Airborne Particulate Matter | 1.3 (median concentration) | fao.org |

Degradation Pathways and Persistence in Ecosystems

The persistence of melengestrol acetate in the environment is governed by its susceptibility to various degradation processes, including microbial breakdown and phototransformation. MGA is considered chemically stable, with low water solubility and a tendency to adsorb to soil and sediment particles. wrc.org.zausda.gov

Studies have shown that MGA is persistent in manure and soil. In one study, the half-life of MGA in liquid manure was estimated to be 257 days, indicating slow degradation under those conditions. psu.edu Another study reported that MGA was still detectable in soil for the entire cultivation period after fertilization, highlighting its persistence. researchgate.netnih.gov Microbial degradation is considered a primary pathway for its breakdown in the environment. sci-hub.se However, abiotic processes can also play a role. Research has shown that MGA can undergo transformation on the surfaces of common soil minerals like manganese oxides, and it is susceptible to hydrolysis. washington.edu

In aquatic environments, direct photolysis (breakdown by sunlight) is a rapid degradation pathway for MGA. acs.orgnih.gov Laboratory studies have demonstrated that MGA and its primary metabolite, melengestrol, have half-lives between approximately 15 minutes and one hour in natural sunlight. acs.orgnih.gov However, this rapid degradation yields photoproducts that are more stable and retain the core steroidal structure, suggesting they may also retain biological activity. acs.orgnih.gov

Table 3: Environmental Persistence of Melengestrol Acetate (MGA)

| Environmental Matrix | Degradation Pathway | Reported Half-Life (t½) | Reference |

|---|---|---|---|

| Liquid Manure | Microbial Degradation | ~257 days | psu.edu |

| Soil | Microbial & Abiotic Degradation | Persistent through a cultivation period | researchgate.netnih.gov |

| Sunlit Surface Water | Direct Photolysis | ~0.25 - 1 hour | acs.orgnih.gov |

Potential for Endocrine Disruption in Aquatic and Terrestrial Organisms

As a synthetic hormone, MGA is classified as an endocrine-disrupting chemical (EDC), meaning it can interfere with the normal hormone functions of organisms. wrc.org.zasemanticscholar.orgdoi.gov The presence of MGA and other steroid hormones in the environment raises concerns about their potential impacts on the reproductive and developmental health of non-target wildlife. usda.govusda.govusgs.gov

The endocrine system regulates critical biological processes, and exposure to EDCs can lead to adverse effects on reproduction, development, and immune function in fish, amphibians, birds, and other wildlife. doi.govusgs.gov While MGA itself showed no estrogenic activity in one assay, its nature as a potent progestogen means it is designed to interact with hormone systems. researchgate.net

Ecotoxicological studies have begun to assess the direct toxicity of MGA to various organisms. In tests with freshwater invertebrates, MGA was found to be acutely toxic to the glochidia (larvae) of the freshwater mussel Lampsilis siliquoidea at a concentration of 4 mg/L in water. nih.govresearchgate.netresearchgate.net In sediment tests, mayflies (Hexagenia spp.) were the most sensitive species, showing significant growth effects at 37 mg/kg. nih.govresearchgate.netec.gc.cacanada.ca Although current measured environmental concentrations are generally lower than these toxic thresholds, the potential for effects from chronic exposure or as part of complex chemical mixtures in the environment remains a key area of investigation. nih.govec.gc.ca

Future Directions and Interdisciplinary Research Avenues for Melengestrol Acetate

Integrated Omics Approaches in Melengestrol (B123420) Research

The next frontier in understanding the complete biological impact of melengestrol acetate (B1210297) lies in the application of integrated "omics" technologies. These high-throughput methods—encompassing genomics, transcriptomics, proteomics, and metabolomics—offer a systems-level view of the molecular perturbations induced by MGA exposure. nih.govmdpi.com By moving beyond single-endpoint analyses, researchers can construct a comprehensive map of the genetic, transcriptional, and metabolic pathways that MGA modulates. nih.govanimalscipublisher.com

Transcriptomics, the study of gene expression, has already provided initial insights. For example, studies in aquatic species have shown that chronic exposure to MGA can alter the expression of genes related to the hypothalamic-pituitary-gonadal (HPG) axis and neurosteroid signaling. nih.gov In the Western clawed frog (Silurana tropicalis), exposure to an MGA mixture resulted in an upregulation of genes such as the GABA-A receptor subunit α6 (gabra6) and steroid 5-alpha reductase 1 (srd5α1) in brain tissue. nih.gov Future research can expand on these findings by employing RNA-sequencing to capture the entire transcriptome, revealing a broader spectrum of affected genes and cellular processes.

Integrating multiple omics datasets is a powerful strategy for uncovering complex biological networks. frontiersin.org For instance, combining transcriptomic data with proteomics (the large-scale study of proteins) and metabolomics (the study of metabolites) could reveal how MGA-induced changes in gene expression translate into functional changes in protein activity and metabolic profiles. This integrative approach is crucial for building a holistic model of MGA's mechanism of action, from the gene to the whole-organism response. animalscipublisher.com Such studies could identify novel biomarkers of exposure and effect, enhancing our ability to understand its biological influence.

Table 1: Potential Applications of Omics Technologies in Melengestrol Acetate Research

| Omics Technology | Research Focus | Potential Insights |

| Genomics | DNA-level analysis | Identification of genetic polymorphisms that influence sensitivity to MGA. |

| Transcriptomics | Gene expression profiling | Comprehensive mapping of MGA-regulated genes and pathways. nih.govnih.gov |

| Proteomics | Protein abundance and modification | Understanding post-transcriptional regulation and identifying protein targets of MGA action. nih.gov |

| Metabolomics | Metabolite profiling | Characterizing shifts in metabolic pathways and identifying biomarkers of MGA exposure. frontiersin.org |

| Integrated Omics | Combined data analysis | Holistic view of molecular networks, linking genetic changes to functional outcomes. mdpi.com |

Comparative Steroid Hormone Research and Analog Studies

Situating melengestrol acetate within the broader landscape of steroid hormones through comparative research is essential for understanding its unique properties. MGA is a synthetic analogue of progesterone (B1679170) and exhibits both progestational and glucocorticoid activities. kaznu.kzpsu.edu Comparative studies evaluating MGA against other natural and synthetic gestagens, such as progesterone and medroxyprogesterone (B1676146) acetate, are critical for dissecting its relative potency and receptor-binding profile. nih.govkaznu.kz Research has shown, for example, that MGA's binding affinity to the recombinant human androgen receptor is significantly lower than that of testosterone. psu.edu

A promising research avenue is the creation and evaluation of MGA analogs through biotransformation. Microbial transformation uses microorganisms to create novel metabolites that may possess different or enhanced biological activities. kaznu.kzresearchgate.net A study utilizing the fungus Glomerella fusaroide successfully transformed MGA into four new metabolites: 2β-hydroxy-MGA, 6-hydroxymethyl-MGA, 15β-hydroxy-MGA, and 2β,15β-dihydroxy-MGA. kaznu.kzfao.org These analogs were then tested for their anti-inflammatory potential by assessing their ability to inhibit T-cell proliferation.

The results demonstrated that the parent compound, MGA, and several of its new metabolites exhibited potent inhibitory activity, in some cases exceeding that of the standard drug, prednisolone. kaznu.kz This highlights how analog studies can lead to the discovery of new molecules with distinct therapeutic potential derived from the MGA scaffold.

Table 2: Comparative Anti-inflammatory Activity of Melengestrol Acetate (MGA) and its Fungal Metabolites Data derived from a study on the inhibition of T-cell proliferation.

| Compound | IC₅₀ (µM)¹ | Activity Compared to Prednisolone (IC₅₀ = 9.73 µM) |

| Melengestrol Acetate (Parent) | 2.77 ± 0.08 | More Potent |

| Metabolite 1 (2β-hydroxy-MGA) | 2.78 ± 0.07 | More Potent |

| Metabolite 2 (6-hydroxymethyl-MGA) | 29.9 ± 0.09 | Less Potent |

| Metabolite 3 (15β-hydroxy-MGA) | 2.74 ± 0.1 | More Potent |

| Metabolite 4 (2β,15β-dihydroxy-MGA) | < 2.0 | More Potent |

¹IC₅₀ represents the concentration required to inhibit 50% of T-cell proliferation. A lower value indicates higher potency. Data sourced from Bioorganic Chemistry. kaznu.kz

Advanced Modeling for Predictive Biological Responses

Computational and advanced modeling techniques are becoming indispensable for predicting the biological activity of chemical compounds and reducing reliance on extensive laboratory testing. For melengestrol acetate, these methods include Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking. sci-hub.se

QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. sci-hub.se By analyzing datasets of compounds like MGA, these models can predict the potential activity of novel or untested analogs based solely on their structural features. qsardb.org This approach can be used to screen virtual libraries of MGA-like compounds to prioritize those with the highest predicted activity for synthesis and testing. sci-hub.se

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a receptor or enzyme. nih.gov This allows researchers to visualize and analyze the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the compound-protein complex. researchgate.netresearchgate.net Studies have successfully used molecular docking to model the interaction of melengestrol with the growth hormone receptor in the fish species Labeo rohita. nih.gov The model predicted a strong binding energy and identified the specific amino acid residues involved in the interaction. nih.govresearchgate.net Such models are invaluable for understanding the structural basis of MGA's activity and for guiding the design of new analogs with improved receptor affinity or selectivity.

Table 3: Example of Molecular Docking Findings for Melengestrol Data from a docking simulation with the Labeo rohita Growth Hormone Receptor (GHR).

| Parameter | Finding |

| Ligand | Melengestrol |

| Receptor | Growth Hormone Receptor (Labeo rohita) |

| Binding Energy | -7.8 kcal/mol nih.gov |

| Key Interacting Residues | VAL94, GLU97, GLU95, TRP57, PHE33, THR34, PRO35, ASP36, PRO37, ARG49, GLY292, LYS291, ILE290, ALA287, LYS289 nih.gov |

These advanced modeling approaches, when combined with experimental data from omics and analog studies, will pave the way for a new era of predictive, mechanism-based research on melengestrol acetate.

Q & A

Basic Research Questions

Q. What experimental designs are commonly used to assess MGA’s effects on cattle performance and health?

- Methodological Answer : Randomized controlled trials (RCTs) with stratified allocation by weight are standard. For example, in a 1998 study, 128 cows were grouped into four treatments (control, MGA-only, Implus-H-only, MGA+Implus-H) with replicates based on weight. Parameters included daily weight gain, feed intake, carcass traits (e.g., ribeye area, fat thickness), and health metrics (e.g., liver condemnations, pathology at slaughter). Statistical analysis used ANOVA to compare means across groups .

- Key Considerations : Ensure balanced allocation, incremental ration adjustments, and consistent monitoring for estrus/health. Replicates should account for weight variability to reduce bias.

Q. How is feed efficiency quantified in MGA studies, and what statistical methods validate these findings?

- Methodological Answer : Feed efficiency is calculated as feed-to-gain ratio (total feed intake divided by weight gain). In the 1998 trial, dry matter intake was recorded daily, and efficiency was analyzed across three phases (days 1–28, 29–56, and overall). ANOVA with post-hoc tests (e.g., Tukey’s HSD) identified non-significant differences (P > 0.05) between groups, suggesting MGA’s effects may require larger sample sizes or longer durations to detect .

- Recommendation : Use mixed-effects models to account for pen-level variability and repeated measures over time.

Advanced Research Questions

Q. How can contradictory findings on MGA’s immunomodulatory effects be systematically analyzed?

- Case Study : A 2005 study found MGA increased circulating neutrophils (P < 0.01) but also lung lesion severity (60.9% vs. 25.0%; P < 0.02) in M. haemolytica-challenged heifers. This paradox suggests MGA may suppress neutrophil migration to tissues, exacerbating bacterial proliferation .

- Methodological Resolution :

- Compare challenge models (natural vs. experimental infection).

- Measure endothelial adhesion molecules (e.g., ICAM-1) to assess neutrophil trafficking.

- Use meta-analysis to aggregate data across studies with standardized outcome metrics (e.g., lesion scoring systems).

Q. What are the best practices for addressing health confounders in long-term MGA trials?

- Evidence : The 1998 trial reported 10% higher liver condemnations than USDA norms and 53% carcass bruising, likely due to pre-existing conditions or feedlot stressors. Health confounders were addressed by excluding chronically ill or pregnant cows (n=22) from analysis .

- Strategies :

- Conduct pre-trial health screenings (e.g., liver ultrasounds, parasite load assessments).

- Use propensity score matching to balance groups for baseline health status.

- Apply survival analysis (e.g., Cox regression) to model time-to-health events.

Q. How can researchers optimize dosing protocols for MGA in metabolic studies?

- Current Practice : MGA is typically administered at 0.5 mg/head/day in feed. However, dose-response relationships are understudied.

- Methodological Framework :

- Implement factorial designs testing multiple doses (e.g., 0.25 mg, 0.5 mg, 1.0 mg) and durations (28 vs. 56 days).

- Measure hormonal profiles (e.g., progesterone suppression) and correlate with growth metrics.

- Use pharmacokinetic modeling to estimate tissue residues and withdrawal times .

Data Contradiction and Synthesis

Q. Why do some studies report MGA improves growth rates while others show no effect?

- Analysis : The 1998 trial found no significant growth differences, but all groups had high average daily gains (~3.8 lb), suggesting ceiling effects in well-managed feedlots. In contrast, studies under disease challenge (e.g., respiratory infections) showed MGA’s benefits may depend on health context .